[amino({[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]sulfanyl})methylidene]azanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[amino({[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]sulfanyl})methylidene]azanium bromide is a complex organic compound featuring a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [amino({[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]sulfanyl})methylidene]azanium bromide typically involves multiple steps:
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Bromination: The pyrazole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.
Thioether Formation: The brominated pyrazole is reacted with thiol compounds to form the thioether linkage.
Imidamide Formation: The final step involves the reaction of the thioether with formamidine or its derivatives to form the methanimidamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, converting it to an alcohol.
Substitution: The bromo substituent can be replaced by various nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [amino({[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]sulfanyl})methylidene]azanium bromide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- {[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methanimidamide
- {[(4-fluoro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methanimidamide
Uniqueness
The uniqueness of [amino({[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]sulfanyl})methylidene]azanium bromide lies in its bromo substituent, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs. The bromo group can participate in unique interactions and reactions, making this compound particularly interesting for further study.
Properties
IUPAC Name |
[amino-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methylsulfanyl]methylidene]azanium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4OS.BrH/c1-16-9(7-19-12(14)15)10(13)11(18)17(16)8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H3,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHMYACWWFUUTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=[NH2+])N.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.